molecular formula C20H22N2O3 B2946273 N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-phenoxyacetamide CAS No. 941873-11-6

N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-phenoxyacetamide

Cat. No.: B2946273
CAS No.: 941873-11-6
M. Wt: 338.407
InChI Key: QFTGNZWBRKSEGF-UHFFFAOYSA-N
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Description

N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-phenoxyacetamide is a synthetic acetamide derivative characterized by a phenyl ring substituted with a 4-methyl group and a 2-oxopiperidin moiety at the 3-position. The acetamide side chain is further modified with a phenoxy group. The 2-oxopiperidin group may influence binding affinity and metabolic stability, while the phenoxy moiety could modulate lipophilicity and membrane permeability.

Properties

IUPAC Name

N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-15-10-11-16(13-18(15)22-12-6-5-9-20(22)24)21-19(23)14-25-17-7-3-2-4-8-17/h2-4,7-8,10-11,13H,5-6,9,12,14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFTGNZWBRKSEGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)COC2=CC=CC=C2)N3CCCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-phenoxyacetamide typically involves multiple steps. One common method starts with the reaction of 4-chloronitrobenzene with piperidine to form an intermediate. This intermediate undergoes further reactions, including oxidation and substitution, to yield the final product . The reaction conditions often involve the use of solvents like acetonitrile and reagents such as sodium chlorite for oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction parameters. The purification of intermediates and final products is typically achieved through recrystallization or slurry methods .

Chemical Reactions Analysis

Types of Reactions

N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-phenoxyacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium chlorite for oxidation, iron powder for reduction, and various halogenating agents for substitution reactions. The conditions typically involve moderate temperatures and the use of solvents like ethanol and acetonitrile .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the piperidine ring yields a lactam, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-phenoxyacetamide and related compounds:

Compound Name & Reference Structural Features Key Differences from Target Compound Reported Activity/Properties
ZINC1162830 2-(2-chlorophenoxy)-N-[3-(1,3-dioxo-2-phenylisoindol-5-yl)oxyphenyl]acetamide - Chlorophenoxy group instead of phenoxy
- 1,3-dioxo-isoindol substituent instead of 2-oxopiperidin
VEGFR-2 inhibitor (Shape Tanimoto: 0.736)
H-bond donors/acceptors: 1/5
Rotatable bonds: 7
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-(3-methylphenyl)acetamide Methoxy group at 3-position; 3-methylphenyl acetamide - Methoxy substituent vs. methyl
- 3-methylphenyl vs. phenoxy
Molecular weight: 352.43 g/mol
No explicit activity reported
Compound 15a 2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)acetamide; pyrimidinylamino substituent - Triazole and pyrimidine groups
- Lacks oxopiperidin
Antimyeloproliferative activity (synthesis described)
Yield: 85%
2-[1-(Chloroacetyl)-3-oxopiperazin-2-yl]-N-(4-methylphenyl)acetamide 3-oxopiperazine ring; chloroacetyl group - Oxopiperazine vs. oxopiperidin
- Chloroacetyl group vs. phenoxy
No activity data
Potential reactivity due to chloroacetyl
Detailed Analysis of Key Comparisons

Pharmacological Activity

  • ZINC1162830 () shares a phenoxyacetamide backbone but replaces the 2-oxopiperidin with a 1,3-dioxo-isoindol group. Its lower Color Tanimoto score (0.218 vs.
  • Compound 15a () demonstrates antimyeloproliferative activity, likely due to its pyrimidinylamino substituent. The target compound’s 2-oxopiperidin group could offer improved metabolic stability over 15a’s triazole moiety .

Physicochemical Properties

  • The methoxy analog () has a lower molecular weight (352.43 g/mol) than the target compound (estimated ~365 g/mol). The methoxy group may enhance solubility but reduce lipophilicity compared to the target’s methyl and phenoxy groups .
  • ZINC1162830’s seven rotatable bonds (vs.

Notes

  • Limitations: Direct data on this compound are absent in the provided evidence; comparisons are inferred from structural analogs.
  • Key Insight : The 2-oxopiperidin group in the target compound may confer advantages in target binding and pharmacokinetics over analogs with isoindol or triazole substituents.

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